4-Nitro-2-pyrrol-1-ylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-4-10-9(7-8)11-5-1-2-6-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDGHROQZQWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Palladium Catalyzed N Arylation Buchwald Hartwig Type :
The coupling of a 2-halopyridine with pyrrole (B145914) would be the first step.
| Parameter | Variation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-type complexes | To screen for the most active and stable catalyst for this specific transformation. |
| Ligand | Buchwald-type phosphines (e.g., XPhos, SPhos), NHC ligands | The choice of ligand is critical for the efficiency of the catalytic cycle, particularly the reductive elimination step. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | To deprotonate the pyrrole and facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome and functional group tolerance. wuxiapptec.com |
| Solvent | Toluene, Dioxane, THF | To ensure solubility of the reactants and catalyst, and to operate at an appropriate temperature. |
Nitration of 2 Pyrrol 1 Yl Pyridine:
The second step involves the nitration of the pre-formed pyrrole-pyridine hybrid. This is a challenging step due to the acid sensitivity of the pyrrole (B145914) ring.
| Parameter | Variation | Rationale |
| Nitrating Agent | HNO₃/H₂SO₄, HNO₃/Ac₂O, NO₂BF₄ | To control the strength of the nitrating species. Milder reagents like nitric acid in acetic anhydride (B1165640) are often used for sensitive substrates like pyrrole to avoid polymerization or degradation. uop.edu.pk |
| Solvent | Acetic anhydride, Acetonitrile, Dichloromethane | To provide a suitable medium for the reaction and to control the reaction temperature. |
| Temperature | Low temperatures (e.g., -20 °C to 0 °C) | To minimize side reactions and improve the selectivity of the nitration. |
The regioselectivity of the nitration will be a key factor. Electrophilic substitution on the pyridine (B92270) ring is generally difficult and typically occurs at the 3- and 5-positions. However, the pyrrole substituent may influence the regioselectivity. Nitration of the pyrrole ring, which is highly activated towards electrophilic attack, is also a possibility, typically occurring at the 2-position. uop.edu.pk Therefore, careful characterization of the nitration products would be essential.
Chemical Reactivity and Mechanistic Investigations of 4 Nitro 2 Pyrrol 1 Ylpyridine
Reactivity of the Pyrrole (B145914) Moiety
The pyrrole ring, a five-membered aromatic heterocycle, is generally characterized by its electron-rich nature, which makes it highly susceptible to electrophilic attack. However, in 4-Nitro-2-pyrrol-1-ylpyridine, the pyrrole nitrogen is directly attached to the C2 position of a 4-nitropyridine (B72724) ring. The 4-nitropyridyl group is a potent electron-withdrawing substituent, which significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic substitution compared to unsubstituted pyrrole.
Reactions with Nitro Groups (General Principles and Hypotheses)
While direct intramolecular reactions between the pyrrole ring and the nitro group in this compound have not been extensively reported, general principles of nitro group chemistry allow for hypotheses on potential transformations. The nitro group is a versatile functional group that can participate in various reactions, often involving reduction or interaction with nucleophiles.
One hypothetical intramolecular reaction could involve the partial reduction of the nitro group to a nitroso species, which could then potentially undergo an electrophilic attack on the pyrrole ring. However, the deactivated nature of the pyrrole ring in this specific molecule would likely make such a reaction challenging without the use of potent reducing agents and/or catalysts.
Another possibility, under specific conditions such as photochemical activation, is the potential for intramolecular cyclization. Free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to yield polyheterocycles containing both pyrrole and pyridine (B92270) rings. nih.govbeilstein-journals.org While this is not a direct reaction with the nitro group, it demonstrates the potential for intramolecular ring-forming reactions in similar systems.
It is important to note that these are hypothesized reaction pathways based on the known reactivity of pyrroles and nitroarenes. Specific experimental studies on this compound are required to validate these possibilities.
Electrophilic Aromatic Substitution on the Pyrrole Ring
Pyrrole typically undergoes electrophilic aromatic substitution preferentially at the C2 or C5 position due to the superior stabilization of the cationic intermediate (the arenium ion). pearson.comslideshare.net In the case of this compound, the C2 and C5 positions of the pyrrole ring are still the most likely sites for electrophilic attack. However, the strong deactivating effect of the N-(4-nitropyridyl) substituent will necessitate more forcing reaction conditions compared to simple pyrroles.
The lone pair of electrons on the pyrrole nitrogen is delocalized into the aromatic system, which is the source of its high reactivity towards electrophiles. pearson.com The attachment of the electron-withdrawing 4-nitropyridyl group to this nitrogen diminishes the availability of these electrons, thus reducing the nucleophilicity of the pyrrole ring.
Studies on the electrophilic substitution of N-coordinated pyrrolyl ligands in metal complexes have shown that reactions such as chlorination and methylation can occur, albeit with specific regioselectivity. acs.org For instance, the reaction of a rhenium complex of a pyrrolyl ligand with N-chlorosuccinimide leads to substitution at the 3-position. acs.org This suggests that the electronic environment of the pyrrole ring can be subtly altered by its substituents, influencing the position of electrophilic attack.
| Electrophilic Reagent | Expected Product(s) | Hypothesized Conditions |
| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-2-(4-nitropyridin-2-yl)-1H-pyrrole | Harsh conditions, low temperature to control reactivity |
| Bromine (Br₂) in Acetic Acid | 5-Bromo-2-(4-nitropyridin-2-yl)-1H-pyrrole | Mild conditions may not be sufficient |
| Acyl Chloride/Lewis Acid (Friedel-Crafts Acylation) | 5-Acyl-2-(4-nitropyridin-2-yl)-1H-pyrrole | Likely requires a strong Lewis acid catalyst |
This table presents hypothesized outcomes based on general principles of pyrrole reactivity and the deactivating nature of the N-substituent.
Reactivity of the Pyridine Moiety
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further exacerbated by the presence of the strongly electron-withdrawing nitro group at the C4 position in this compound. Consequently, the pyridine ring is generally unreactive towards electrophilic aromatic substitution but is highly activated for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The nitro group at the C4 position of the pyridine ring plays a crucial role in activating the ring for nucleophilic attack, particularly at the C2 and C6 positions. stackexchange.comquimicaorganica.org This is because the negative charge in the Meisenheimer complex intermediate, formed upon nucleophilic addition, can be effectively delocalized onto the oxygen atoms of the nitro group. stackexchange.com
In this compound, the C2 position is occupied by the pyrrol-1-yl group. This position, being ortho to the activating nitro group, is a prime target for nucleophilic displacement. The pyrrol-1-yl group, while being a reasonably good leaving group in some contexts, can be displaced by strong nucleophiles under appropriate conditions.
Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govacs.org This reaction involves the addition of a nucleophile bearing a leaving group to the aromatic ring, followed by base-induced elimination. While typically involving C-H bonds, the principle of nucleophilic addition to the activated pyridine ring is relevant.
| Nucleophile | Potential Product | Reaction Type |
| Methoxide (B1231860) (CH₃O⁻) | 2-Methoxy-4-nitropyridine | Nucleophilic Aromatic Substitution (SNAAr) |
| Ammonia (NH₃) | 2-Amino-4-nitropyridine | Nucleophilic Aromatic Substitution (SNAAr) |
| Thiolates (RS⁻) | 2-(Alkylthio)-4-nitropyridine | Nucleophilic Aromatic Substitution (SNAAr) |
This table illustrates potential nucleophilic substitution reactions on the pyridine moiety, assuming the pyrrol-1-yl group acts as a leaving group.
Coordination Behavior of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is not involved in the aromatic sextet. This makes the pyridine nitrogen basic and a good ligand for coordination to metal ions. wikipedia.orgjscimedcentral.com
The presence of the electron-withdrawing nitro group at the C4 position reduces the basicity of the pyridine nitrogen in this compound compared to unsubstituted pyridine. However, it can still coordinate to a variety of transition metals. The coordination chemistry of pyridine and its derivatives is extensive, forming complexes with various geometries, including octahedral and square planar. wikipedia.org
Role of the Nitro Group in Modulating Reactivity
The nitro group is the single most influential substituent in determining the chemical reactivity of this compound. Its strong electron-withdrawing nature, through both inductive and resonance effects, governs the reactivity of both the pyrrole and pyridine rings.
On the Pyrrole Moiety:
Deactivation towards Electrophilic Attack: By withdrawing electron density from the N-(4-nitropyridyl) substituent, the nitro group significantly deactivates the attached pyrrole ring towards electrophilic aromatic substitution. This makes reactions that are facile for simple pyrroles require more vigorous conditions for this compound.
On the Pyridine Moiety:
Activation towards Nucleophilic Attack: The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (C2, C6, and C4). This is the most significant aspect of the nitro group's influence on the pyridine ring's reactivity.
Deactivation towards Electrophilic Attack: The electron-deficient nature of the nitropyridine ring makes it highly resistant to electrophilic aromatic substitution.
Reduced Basicity of Pyridine Nitrogen: The electron-withdrawing effect of the nitro group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and affecting its coordination properties.
Electron-Withdrawing Effects and Aromatic System Deactivation
The chemical behavior of this compound is profoundly influenced by the electronic effects of its substituents. The nitro group (-NO2) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both resonance and inductive effects. researchgate.net This strong electron-withdrawing ability significantly reduces the electron density of the pyridine ring. mdpi.comnih.gov The presence of the nitro group at the 4-position deactivates the pyridine ring towards electrophilic aromatic substitution, a common characteristic of nitrated pyridines. nih.govlibretexts.org Electrophilic attack on the pyridine ring is already challenging due to the electronegativity of the nitrogen atom, and the addition of a nitro group further exacerbates this, making such reactions highly unlikely to occur. libretexts.org
Conversely, the pyrrol-1-yl group at the 2-position is generally considered electron-donating. The nitrogen atom of the pyrrole ring possesses a lone pair of electrons that can be delocalized into the pyridine ring, increasing its electron density. libretexts.org However, in this compound, the dominant electron-withdrawing effect of the nitro group is expected to overshadow the donating effect of the pyrrol-1-yl substituent. The net effect is a significant deactivation of the aromatic system, rendering it electron-deficient. This deactivation is a key factor in determining the compound's reactivity, steering it away from electrophilic reactions and towards nucleophilic pathways. The decreased electron density on the pyridine ring, particularly at the positions ortho and para to the nitro group, makes these sites susceptible to nucleophilic attack. mdpi.com
The table below illustrates the comparative effect of electron-donating and electron-withdrawing groups on the electron density of the pyridine ring, as inferred from studies on various substituted pyridines. nih.gov
| Substituent at 4-position | Electronic Nature | Effect on Pyridine Ring Electron Density |
| -OH | Electron-donating | Increase |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing | Decrease |
| -NO2 | Strongly Electron-withdrawing | Significant Decrease |
Impact on Reaction Pathways and Selectivity
The electronic landscape of this compound, characterized by a highly polarized pyridine ring, dictates the pathways and selectivity of its reactions. The strong electron-withdrawing nature of the nitro group not only deactivates the ring for electrophilic attack but also activates it for nucleophilic aromatic substitution (SNAr). rsc.org This is a common reaction pathway for nitro-substituted aromatic and heteroaromatic compounds. rsc.org In the case of this compound, nucleophiles are expected to preferentially attack the carbon atoms at the 2- and 6-positions, which are ortho to the electron-withdrawing nitro group and are further activated by the pyridine nitrogen.
The presence of the pyrrol-1-yl group at the 2-position introduces a degree of steric hindrance, which may influence the regioselectivity of nucleophilic attack. While the 2-position is electronically activated, a bulky nucleophile might face steric repulsion from the adjacent pyrrol-1-yl ring. This could lead to a preference for nucleophilic attack at the 6-position.
Furthermore, the nitro group itself can act as a leaving group in certain nucleophilic substitution reactions, a phenomenon observed in other nitropyridine derivatives. mdpi.com The reaction conditions and the nature of the nucleophile would be critical in determining whether the nitro group is displaced or if substitution occurs at another position on the ring.
The interplay of electronic and steric factors in this compound is summarized in the table below, predicting the likely outcomes of different reaction types.
| Reaction Type | Expected Reactivity | Predicted Regioselectivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Very Low | N/A | Strong deactivation by the nitro group. |
| Nucleophilic Aromatic Substitution | High | C-2 or C-6 | Electronic activation by the nitro group, potential steric hindrance at C-2. |
| Reaction at the Pyrrole Ring | Moderate | C-2' or C-5' | Potential for electrophilic attack if the pyridine ring is strongly deactivated. |
Proposed Reaction Mechanisms for Transformations Involving this compound
Given the electronic properties of this compound, several reaction mechanisms can be proposed for its transformations. The most probable of these is the nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr mechanism would proceed in two steps. In the first step, a nucleophile attacks the electron-deficient pyridine ring at a position activated by the nitro group (likely the 2- or 6-position), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The negative charge in this intermediate is delocalized over the aromatic system and onto the oxygen atoms of the nitro group, which provides significant stabilization.
In the second step, the leaving group, which would be a hydride ion in the case of a direct nucleophilic substitution of hydrogen (a Vicarious Nucleophilic Substitution or VNS-type reaction), is eliminated, restoring the aromaticity of the pyridine ring. acs.org If a suitable leaving group is already present at the site of attack, it would be expelled in this step.
Another plausible mechanistic pathway involves the reduction of the nitro group. The nitro group can be reduced to a variety of functional groups, including nitroso, hydroxylamino, and amino groups. nih.gov These transformations proceed through a series of electron and proton transfer steps. The resulting amino-substituted pyrrol-1-ylpyridine would have drastically different electronic properties and reactivity compared to the starting material, opening up avenues for further functionalization.
Finally, cycloaddition reactions, which are observed for some nitropyridones, could be considered, although they are less likely for an aromatic pyridine. mdpi.comnih.gov In such a scenario, the electron-deficient pyridine ring could potentially act as a dienophile in a Diels-Alder reaction with an electron-rich diene. However, the aromaticity of the pyridine ring presents a significant energy barrier to such reactions.
Spectroscopic Characterization and Structural Elucidation of 4 Nitro 2 Pyrrol 1 Ylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis (chemical shifts, coupling patterns, integrations)
Specific ¹H NMR data detailing the chemical shifts, coupling patterns, and integrations for 4-Nitro-2-pyrrol-1-ylpyridine are not available in the public domain or scientific literature based on the conducted search.
¹³C NMR Spectral Analysis
Specific ¹³C NMR chemical shift data for this compound could not be found.
Two-Dimensional NMR Techniques (COSY, HSQC for H-bond interactions)
There are no available studies or data regarding the use of two-dimensional NMR techniques such as COSY or HSQC for the structural elucidation of this compound.
Concentration-Dependent NMR Studies and Elucidation of Intermolecular Interactions
No research detailing concentration-dependent NMR studies to investigate intermolecular interactions for this compound was identified.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Specific FTIR spectral data, including characteristic absorption bands and their assignments for this compound, is not documented in the searched sources.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are particularly useful for the characterization of organic molecules like this compound.
High-resolution mass spectrometry would be employed to determine the exact mass of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula. The expected exact mass can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen). The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of specific fragments (e.g., the nitro group, parts of the pyridine (B92270) or pyrrole (B145914) rings), which helps in confirming the connectivity of the atoms.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C9H7N3O2 |
| Exact Mass | 189.0538 u |
| Key Fragmentation Pathways | Loss of NO2, loss of HCN from the pyrrole or pyridine ring |
Note: This data is predicted and has not been experimentally verified.
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules. For this compound, ESI-MS would likely be used to generate protonated molecular ions [M+H]+ in the positive ion mode. The resulting mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule. This technique is particularly useful for confirming the molecular weight of the compound. For related compounds like 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, mass spectrometry revealed the parent ions at an m/z of 171 mdpi.com.
Other Spectroscopic Techniques (e.g., XRD-POWDER, SEM, EDX for complexes)
A thorough investigation for published research containing XRD powder patterns, SEM images, or EDX analysis of this compound or any of its coordination complexes has yielded no specific results. This indicates a significant gap in the documented scientific knowledge for this particular compound.
X-ray Powder Diffraction (XRD) analysis would be instrumental in determining the crystalline nature and phase purity of synthesized this compound. The diffraction pattern, a fingerprint of the crystal lattice, allows for the identification of the solid-state structure and can be used to distinguish between different polymorphs. Without experimental data, the crystallinity and unit cell parameters of this compound remain undetermined.
Scanning Electron Microscopy (SEM) would provide high-resolution images of the surface morphology of this compound. This technique is essential for understanding the particle size, shape, and texture of the compound in its solid form. Such information is valuable in fields like materials science and pharmaceuticals, where physical properties can significantly impact performance. A NASA technical report described an SEM study on the macro-crystalline structure of a related but different compound, 2-(2,4-dinitrobenzyl) pyridine, highlighting the utility of this technique for pyridine derivatives. nasa.gov However, no such study is available for this compound.
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is used to determine the elemental composition of a sample. For complexes of this compound, EDX would be critical in confirming the presence and relative abundance of the constituent elements, including the metal center and the atoms of the ligand (carbon, nitrogen, and oxygen). This analysis provides stoichiometric information vital for verifying the successful synthesis of the desired complex. While the synthesis and characterization of transition metal complexes with related ligands like 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine have been reported, similar studies involving this compound are not present in the current body of literature. researchgate.net
The absence of this fundamental characterization data for this compound suggests that either the compound has not been extensively studied in the solid state, or the findings have not been published in publicly accessible scientific databases. This highlights an opportunity for future research to synthesize and thoroughly characterize this compound and its potential complexes, thereby contributing valuable new knowledge to the field of heterocyclic chemistry.
Theoretical and Computational Chemistry Studies of 4 Nitro 2 Pyrrol 1 Ylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. nih.gov DFT calculations for 4-Nitro-2-pyrrol-1-ylpyridine would involve solving the Schrödinger equation in an approximate manner to determine the molecule's electronic structure, from which all other properties can be derived. researchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such analyses on pyridine (B92270) derivatives. nih.gov
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining bond lengths, bond angles, and dihedral angles. A critical conformational parameter would be the dihedral angle between the planes of the pyridine and pyrrole (B145914) rings, which dictates the degree of π-system conjugation. In a related compound, 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the dihedral angle between the pyridine and pyrrole rings was found to be 28.93 (14)°. A similar non-planar conformation would be expected for this compound due to steric interactions between the rings. The energetically minimized structure would likely be non-planar and possess a C1 point group symmetry. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrol-Pyridine System (Note: Data is hypothetical for this compound and based on general values for similar structures.)
| Parameter | Value |
| C-N (Pyridine-Pyrrole) Bond Length | ~1.45 Å |
| N-O (Nitro Group) Bond Length | ~1.22 Å |
| C-N-C (Pyridine-Pyrrole) Bond Angle | ~120° |
| Dihedral Angle (Pyridine-Pyrrole) | ~25-40° |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
The ionization potential (I) and electron affinity (A) can be estimated from the energies of the HOMO and LUMO orbitals via Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).
Table 2: Illustrative Electronic Properties based on DFT Calculations for Nitroaromatic Compounds (Note: Values are representative and not specific to this compound.)
| Property | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 to -7.5 |
| LUMO Energy | ELUMO | - | -2.0 to -3.0 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 |
| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |
| Electron Affinity | A | -ELUMO | 2.0 to 3.0 |
A Molecular Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions.
For this compound, the ESP map would be expected to show a significant negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic attack. The nitrogen atom of the pyridine ring would also exhibit negative potential. Conversely, positive potential (blue) would likely be located over the hydrogen atoms of the pyrrole and pyridine rings. Such analysis helps in understanding intermolecular interactions. researchgate.net
Global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of a molecule's reactivity. These indices include chemical hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) measures resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. semanticscholar.org
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a higher propensity for chemical reaction.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η).
The presence of the nitro group would likely increase the electrophilicity index of this compound compared to its non-nitrated counterpart.
Table 3: Illustrative Global Reactivity Descriptors (Note: Values are representative and not specific to this compound.)
| Descriptor | Symbol | Formula | Typical Value (eV) |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.5 to -5.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.5 |
| Global Softness | S | 1 / η | 0.4 to 0.57 |
| Electrophilicity Index | ω | μ² / (2η) | 4.0 to 6.5 |
DFT calculations can be used to predict various thermochemical properties, such as the standard enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G). These properties are vital for understanding the stability and thermodynamics of chemical reactions involving the compound. For instance, the calculation of heats of formation for nitro derivatives of pyridine has been performed using isodesmic reactions, a computational strategy that helps to minimize errors. researchgate.net Such calculations would be essential to assess the energetic properties of this compound.
Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is often compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.gov
For this compound, characteristic vibrational frequencies would include:
N-O stretching from the nitro group, typically appearing as strong bands in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric) regions.
C=C and C=N stretching from the pyridine and pyrrole rings, found in the 1400-1650 cm⁻¹ region.
C-H stretching from the aromatic rings, typically above 3000 cm⁻¹.
Ring breathing modes at lower frequencies.
Computational methods like DFT (B3LYP) are known to provide excellent agreement between calculated and experimental frequencies after applying a scaling factor. nih.gov
Stability Analysis (e.g., tautomeric forms, conformational stability)
A computational stability analysis of this compound would investigate two primary aspects: conformational stability and the potential for tautomerism.
Conformational Stability: The key flexible bond in this molecule is the C-N bond connecting the pyridine and pyrrole rings. The conformational stability would be determined by the dihedral angle between the two aromatic rings. Quantum chemical calculations, such as Density Functional Theory (DFT), would be used to calculate the potential energy surface as a function of this dihedral angle. This would identify the most stable (lowest energy) conformation, which is likely to be a non-planar arrangement to minimize steric hindrance, and any transitional states. The energy barriers between different conformations would also be determined.
Tautomeric Forms: While significant tautomerism is less common for this specific structure compared to molecules with labile protons on hydroxyl or amino groups, a theoretical study would still evaluate the relative energies of any potential tautomers to confirm the predominance of the specified form.
Molecular Dynamics Simulations (for conformational dynamics and solvent effects)
Molecular Dynamics (MD) simulations would be employed to understand the behavior of this compound over time in a simulated environment, such as in a solvent.
Conformational Dynamics: MD simulations would model the molecule's movements, including the rotation around the C-N bond, to observe how the conformation changes over time at a given temperature. This provides insight into the flexibility of the molecule and the accessibility of different conformational states.
Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), researchers could study how solvent interactions influence its conformation and dynamics. The simulations would reveal information about the solvation shell and specific interactions like hydrogen bonding between the nitro group and solvent molecules.
Molecular Docking Studies (for investigating molecular interactions, excluding biological activity)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a non-biological context, this could be used to study how this compound interacts with a host molecule, a surface, or forms self-aggregates. The process involves:
Defining a receptor or binding site.
Generating various conformations (poses) of the this compound ligand.
Placing these poses into the binding site.
Using a scoring function to estimate the strength of the interaction (binding affinity) for each pose.
The results would identify the most likely binding mode and highlight the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and electrostatic interactions, that stabilize the complex.
Advanced Computational Methods (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is used to study the electronic structure of a molecule, providing a chemist's intuitive picture of bonding and electron distribution. For this compound, NBO analysis would provide:
Lewis Structure Description: It would calculate the natural atomic charges, revealing the electron-withdrawing effect of the nitro group and the charge distribution across both rings.
Hybridization and Bonding: The analysis would describe the hybridization of each atom and the nature of the chemical bonds (e.g., σ and π bonds).
Hyperconjugative Interactions: A key output is the analysis of delocalization effects, or hyperconjugation. This involves quantifying the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this molecule, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic systems, which explains the electronic communication between the substituent groups and the rings.
Without specific studies on this compound, no interactive data tables with research findings can be generated.
Analysis of this compound Crystal Structure Remains Elusive
A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of published single-crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed analysis of its crystal structure, including specific crystallographic parameters, molecular conformation, and intermolecular interactions in the solid state, cannot be provided at this time.
While research on related nitro-substituted pyridine and pyrrole derivatives is available, this information is not directly transferable to this compound. Crystal packing and the resulting solid-state characteristics are highly specific to the exact molecular structure, including the precise arrangement of substituent groups. Therefore, extrapolating data from analogous compounds would not meet the standards of scientific accuracy required for a detailed crystallographic analysis.
The requested in-depth discussion on the following aspects of this compound's solid-state characteristics is contingent on the future availability of experimental single-crystal X-ray diffraction studies:
Crystallographic Parameters and Space Group: Definitive information on the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group is currently unavailable.
Molecular Conformation and Dihedral Angles: The tortional relationship between the pyridine and pyrrole rings, a key feature of the molecule's three-dimensional shape in the solid state, remains undetermined.
Intermolecular Interactions: A detailed description of the hydrogen bonding networks, potential π-stacking interactions involving the aromatic rings and the nitro group, and the nature of van der Waals forces that govern the crystal packing cannot be accurately described without experimental data.
Further research and successful crystallization of this compound are required to enable its structural elucidation by single-crystal X-ray diffraction, which would then allow for a complete and accurate analysis as outlined.
Crystal Structure Analysis and Solid State Characteristics of 4 Nitro 2 Pyrrol 1 Ylpyridine
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which are of critical importance in fields like pharmaceuticals and materials science.
The potential for polymorphism in 4-Nitro-2-pyrrol-1-ylpyridine would be influenced by the flexibility of the molecule and the variety of intermolecular interactions it can form. The rotational freedom between the pyridine (B92270) and pyrrole (B145914) rings, combined with the strong directing influence of the nitro group, could potentially lead to different packing arrangements under various crystallization conditions. An investigation into the polymorphism of this compound would typically involve crystallization experiments using a range of solvents and temperatures, followed by analysis of the resulting solids using techniques such as X-ray diffraction and thermal analysis. To date, no such studies on the polymorphic behavior of this compound have been reported in the available literature.
Derivatization Strategies and Functionalization of 4 Nitro 2 Pyrrol 1 Ylpyridine
Functionalization of the Pyrrole (B145914) Ring
The pyrrole ring is inherently an electron-rich aromatic system that typically undergoes electrophilic substitution reactions. nih.gov However, in 4-Nitro-2-pyrrol-1-ylpyridine, the pyridyl group, rendered significantly electron-deficient by the nitro substituent at the 4-position, acts as a strong electron-withdrawing group. This deactivates the attached pyrrole ring towards classical electrophilic aromatic substitution. Consequently, reactions such as Friedel-Crafts acylation or nitration on the pyrrole moiety are expected to be challenging under standard conditions.
Despite this deactivation, functionalization can be achieved through alternative pathways:
Metallation-based Strategies: Deprotonation of the pyrrole ring using a strong base (e.g., organolithium reagents) followed by quenching with an electrophile can introduce substituents. The 2- and 5-positions of the pyrrole ring are the most likely sites for such reactions.
Radical-based Functionalization: Metal-free oxidative conditions can facilitate radical-based functionalization on the pyrrole ring, a strategy that has gained prominence for electron-rich heterocycles. nih.gov
Cycloaddition Reactions: While less common for simple pyrroles, N-substituted pyrroles can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org In this molecule, the 4-nitro-2-pyridyl group serves this role, potentially allowing the pyrrole to act as a diene with highly reactive dienophiles.
The presence of the nitro group on the pyridine (B92270) ring enhances the antibacterial activity in related structures like pyrrolomycins, suggesting that modifications to the pyrrole ring in conjunction with the nitropyridine moiety could be a fruitful area for developing compounds with specific biological activities. nih.gov
Functionalization of the Pyridine Ring
The pyridine ring in this compound is highly electron-deficient due to the potent electron-withdrawing effect of the nitro group at the C-4 position. This electronic feature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a key strategy for its functionalization. The nitro group strongly activates the positions ortho (C-3, C-5) and para (C-2, C-6) to it for nucleophilic attack. Since the C-2 position is already substituted, the C-3, C-5, and C-6 positions are potential sites for reaction.
Common nucleophilic substitution reactions applicable to this system include:
Cine-substitution: In some nitropyridine systems, nucleophilic attack can occur at a position adjacent to the nitro group, followed by the elimination of nitrous acid, leading to substitution at the site of the original nitro group. mdpi.comnih.gov
Direct Nucleophilic Substitution: A variety of nucleophiles can be employed to displace other leaving groups on the pyridine ring, or in some cases, a hydride ion. The strong activation by the nitro group facilitates these reactions. mdpi.comnih.gov
| Nucleophile Type | Example Reagent | Potential Product Type |
|---|---|---|
| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Alkoxy-substituted pyridine |
| N-Nucleophiles | Ammonia (NH₃), primary/secondary amines | Amino-substituted pyridine |
| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Thioether-substituted pyridine |
| C-Nucleophiles | Enolates, organometallics, cyanide (KCN) | Alkyl-, aryl-, or cyano-substituted pyridine |
Modification of the Nitro Group
The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities, most commonly through reduction. The reduction of aromatic nitro compounds is a well-established and fundamental transformation in organic synthesis. wikipedia.org The specific product obtained often depends on the choice of reducing agent and the reaction conditions.
Key transformations of the nitro group include:
Reduction to an Amine: This is the most common modification. The resulting amino group is a valuable precursor for a wide range of subsequent reactions, including diazotization, acylation, and sulfonylation.
Partial Reduction to Hydroxylamine: Milder reducing agents can selectively reduce the nitro group to a hydroxylamine.
Reductive Coupling to Azo or Azoxy Compounds: Under specific conditions, particularly with metal hydrides or in basic media, two molecules can couple to form azo (–N=N–) or azoxy (–N=N+(O–)–) linkages.
| Target Functional Group | Typical Reagents and Conditions | Resulting Compound |
|---|---|---|
| Amine (–NH₂) | H₂, Pd/C; Fe/HCl; SnCl₂/HCl | 4-Amino-2-pyrrol-1-ylpyridine |
| Hydroxylamine (–NHOH) | Zn dust, NH₄Cl | 4-(Hydroxyamino)-2-pyrrol-1-ylpyridine |
| Azo Compound (–N=N–) | NaBH₄, LiAlH₄ | 4,4'-bis(2-pyrrol-1-ylpyridyl)azobenzene |
| Oxime | SnCl₂ or CrCl₂ (for aliphatic nitro compounds) | Not directly applicable to aromatic nitro group |
Selective reduction can be a challenge in molecules with multiple reducible groups, but various chemoselective methods have been developed. For instance, in dinitrophenols, a nitro group ortho to a hydroxyl group is preferentially reduced. stackexchange.com
Use of this compound in Synthesizing More Complex Structures
The inherent reactivity of this compound makes it a valuable building block for the synthesis of more elaborate molecular architectures.
As a Dienophile in Cycloaddition Reactions: The electron-deficient nitropyridine ring can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a pathway to fused aza-heterocyclic systems, where the reaction is followed by aromatization, often with the elimination of nitrous acid. nih.gov
Via Ring Transformation Reactions: Pyridine rings can undergo skeletal rearrangements and ring contractions to form five-membered rings like pyrrolidines or pyrroles. researchgate.netnih.govresearchgate.net Photochemical methods, for example, have been used to convert pyridines into pyrrolidine (B122466) derivatives. nih.govresearchgate.net Such strategies could transform the pyridine portion of the molecule into a different heterocyclic or carbocyclic system.
Post-functionalization Scaffolding: Following the modification of the nitro group to an amine, the resulting 4-amino-2-pyrrol-1-ylpyridine becomes a versatile intermediate. The amino group can be used as a handle for amide bond formation, construction of new heterocyclic rings (e.g., imidazopyridines), or as a directing group in further substitution reactions.
Building Block for Polycyclic Systems: The nitro-activated ring can participate in cyclization reactions. For example, reaction with reagents like ethyl isocyanoacetate can lead to the formation of fused pyrrolopyridine derivatives. mdpi.comnih.gov This demonstrates its utility in constructing complex, multi-ring scaffolds.
Derivatization for Advanced Analytical Techniques
For analytical purposes, such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy, molecules are often derivatized to enhance their detectability or improve their chromatographic behavior. While 4-(pyrrol-1-yl)pyridine itself has been investigated as a colorimetric sensor for nitrite, the 4-nitro derivative can be modified for use as a derivatizing reagent or be derivatized itself. nih.gov
A common strategy involves introducing a chromophoric or fluorogenic tag. The most straightforward approach for this compound is to first reduce the nitro group to an amine. The resulting primary amine is a potent nucleophile that can react with a wide array of derivatizing agents.
| Analytical Technique | Derivatizing Reagent Class | Example Reagent | Reaction Site | Purpose |
|---|---|---|---|---|
| HPLC-UV/Vis | Triazinylating agents | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Analyte's carboxylic acid (using the amine derivative of the title compound) | Tagging analytes for UV detection. researchgate.net |
| HPLC-Fluorescence | Isothiocyanates | Fluorescein isothiocyanate (FITC) | Amine (from reduced nitro group) | Introduce a highly fluorescent tag for sensitive detection. |
| HPLC-Fluorescence | Sulfonyl chlorides | Dansyl chloride | Amine (from reduced nitro group) | Introduce a fluorescent tag. |
| HPLC-UV/Vis | - | 4-Iodobenzonitrile (via Suzuki coupling) | A boronic acid derivative of the title compound | Introduce a fluorogenic tag for sensitive detection of boronic acids. nih.gov |
This derivatization converts the target analyte into a product with strong UV absorbance or fluorescence, significantly lowering the limits of detection. The development of chiral derivatizing reagents, such as those containing dinitrophenyl groups, for the separation of enantiomers by HPLC highlights the utility of such moieties in analytical chemistry. researchgate.net
Molecular Interactions and Supramolecular Assembly of 4 Nitro 2 Pyrrol 1 Ylpyridine
Self-Assembly and Aggregation Phenomena (e.g., as observed in related systems)
The self-assembly of organic molecules is driven by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. oup.com In systems related to 4-Nitro-2-pyrrol-1-ylpyridine, these forces are paramount. For instance, the parent compound 4-(pyrrol-1-yl)pyridine is known to form π-stacked aggregates in aqueous solutions. mdpi.com This aggregation is a consequence of the planar, conjugated electron system of the molecule. mdpi.com The introduction of a nitro group, as in this compound, is expected to significantly influence this aggregation behavior. Nitroaromatic compounds are known to participate in self-assembly, often driven by the unique electronic properties of the nitro group. nih.gov
In the solid state, related structures provide a model for potential packing. The crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, which also contains a nitrobenzene and a pyridine (B92270) ring, reveals that molecules are organized into π–π stacked columns. nih.govresearchgate.net These columns are further linked by weak C—H⋯O and C—H⋯N hydrogen bonds, forming two-dimensional sheets. nih.govresearchgate.net The nitro group plays a dominant role in these weak interactions. researchgate.net It is plausible that this compound would adopt similar packing motifs, utilizing π–π stacking between the aromatic rings and directional interactions involving the nitro group to form ordered supramolecular structures.
Host-Guest Chemistry Potential
Pyrrole-based hosts can engage with guests through a combination of electrostatic and van der Waals interactions. bohrium.com The strongly electron-withdrawing nitro group in this compound creates a highly polarized molecule. This polarization could enable the molecule to act as a host for electron-rich guests that can interact favorably with the electron-deficient regions of the pyridine ring. Conversely, the electron-rich pyrrole (B145914) moiety could interact with electron-deficient guests. Hosts containing pyridine and pyrrole moieties have been successfully used for anion recognition, demonstrating the cooperative effect of these rings in binding guests. nih.gov The design of receptors for the selective recognition of anions through weak interactions like hydrogen bonding is an active area of research in supramolecular chemistry. nih.gov
Intermolecular Interactions in Solution (NMR concentration studies, dynamic light scattering, Tyndall effect)
Evidence for supramolecular assembly in solution can be obtained through various analytical techniques. For 4-(pyrrol-1-yl)pyridine, a close analog, studies have confirmed the formation of aggregates in solution. nih.gov These studies provide a strong basis for understanding the solution-phase behavior of its nitro derivative.
NMR Concentration Studies: In ¹H NMR spectroscopy, changes in chemical shifts and peak broadening upon increasing concentration are indicative of intermolecular interactions and aggregation. For 4-(pyrrol-1-yl)pyridine in CDCl₃, increasing the concentration from 30 mM to 120 mM leads to downfield shifting of the pyridine proton signals and significant peak broadening. nih.gov This effect is attributed to π-stacking interactions that hold the molecular aggregate together. nih.gov The use of a solvent like d-DMSO, which disrupts intermolecular forces, results in sharp peaks even at high concentrations, confirming the role of non-covalent interactions in the aggregation process. mdpi.comnih.gov A similar concentration-dependent NMR study on this compound would be expected to show even more pronounced effects due to the stronger dipole-dipole and π-stacking interactions induced by the nitro group.
| Concentration (mM) | Proton H-α (ppm) | Proton H-β (ppm) | Appearance |
|---|---|---|---|
| 30 | ~8.60 | ~7.40 | Sharp peaks, clear splitting |
| 60 | >8.60 | >7.40 | Slight broadening |
| 90 | >>8.60 | >>7.40 | Significant broadening |
| 120 | >>8.60 | >>7.40 | Very broad peaks |
Dynamic Light Scattering (DLS) and Tyndall Effect: DLS is a technique used to determine the size distribution of small particles or aggregates in a solution. The observation of the Tyndall effect—the scattering of light by particles in a colloid or a very fine suspension—is a qualitative indicator of the presence of aggregates. Both DLS and the Tyndall effect have been used to characterize the supramolecular aggregate system of 4-(pyrrol-1-yl)pyridine, confirming the existence of larger assemblies in solution. nih.govnih.gov The addition of a nitro group would likely enhance the stability and potentially the size of these aggregates due to increased intermolecular attraction, which would be readily detectable by these methods.
Role of Nitro and Pyrrole Moieties in Driving Specific Interactions
The specific chemical functionalities of this compound are central to its ability to form supramolecular assemblies. Each moiety plays a distinct and cooperative role.
Pyrrole Moiety: The pyrrole ring is a five-membered aromatic heterocycle with six π electrons. oup.com This π-system is electron-rich and capable of engaging in π–π stacking interactions, which are a primary driving force for the aggregation of planar aromatic molecules. oup.com The pyrrole ring can stack with other pyrrole rings or with the pyridine ring of an adjacent molecule, contributing to the formation of columnar structures. mdpi.comoup.com
Nitro Moiety: The nitro group (—NO₂) is one of the strongest electron-withdrawing groups. wikipedia.org Its presence dramatically influences the electronic properties of the molecule, making the attached pyridine ring electron-deficient. This electronic polarization enhances dipole-dipole interactions between molecules. Furthermore, the nitro group is a potent participant in specific non-covalent interactions:
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming C—H⋯O interactions with protons from neighboring molecules. nih.govresearchgate.net
π-Hole Interactions: The nitrogen atom of the nitro group possesses a positive electrostatic potential (a "π-hole") that can engage in attractive interactions with electron-rich regions of adjacent molecules, such as lone pairs on oxygen or sulfur atoms, or even other nitro groups. nih.gov These interactions can be surprisingly strong, with energies comparable to weak hydrogen bonds, and play a crucial role in the crystal packing of nitroaromatic compounds. researchgate.netnih.gov The interaction energy for such ligand-protein π-hole interactions has been calculated to be around -5 kcal mol⁻¹. nih.gov
NO₂⋯NO₂ Interactions: In some crystal structures, direct interactions between the nitro groups of adjacent molecules are observed, where one group acts as a lone-pair donor (via oxygen) and the other as a π-hole acceptor (via nitrogen). researchgate.netrsc.org
In concert, the pyrrole moiety provides the foundational π-surface for stacking, while the nitro group introduces strong, directional interactions that add specificity and strength to the resulting supramolecular assembly. The interplay between the electron-rich pyrrole and the electron-deficient nitropyridine system creates a strong intermolecular attraction that drives aggregation and ordered packing.
Potential Applications in Materials Science and Functional Materials
Design of Functional Organic Materials (General Principles)
The design of functional organic materials hinges on the principle of tuning molecular properties through strategic chemical modifications. In the case of 4-Nitro-2-pyrrol-1-ylpyridine, the constituent functional groups—nitro, pyrrole (B145914), and pyridine (B92270)—are key to its potential applications.
The Role of the Nitro Group: The nitro group is a strong electron-withdrawing group. Its incorporation into a π-conjugated system, such as the pyridine and pyrrole rings, can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is a fundamental strategy in the design of n-type organic semiconductors, which are essential components in organic electronic devices. Furthermore, the nitro group's ability to engage in hydrogen bonding and other non-covalent interactions can influence the solid-state packing of the molecules, a critical factor in determining the material's bulk properties. The diverse reactivity of the nitro group also allows for its conversion into other functional groups, such as amines, providing a pathway to a wider range of functional materials. nih.gov
The Contribution of the Pyrrole and Pyridine Moieties: Pyrrole is an electron-rich five-membered aromatic heterocycle, while pyridine is an electron-deficient six-membered aromatic heterocycle. This electronic disparity within the same molecule creates a donor-acceptor (D-A) type structure. Such intramolecular charge transfer characteristics are often associated with interesting optical and electronic properties, including nonlinear optical (NLO) behavior and solvatochromism. The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, opening up possibilities for the creation of functional metal-organic frameworks (MOFs) and coordination polymers.
The strategic combination of these functional groups in this compound provides a versatile platform for the design of new organic materials with tailored electronic and optical properties. The principles of molecular engineering suggest that further modifications, such as the introduction of additional functional groups or the extension of the π-conjugated system, could lead to a broad spectrum of functional materials.
| Functional Group | Electronic Nature | Potential Contribution to Material Properties |
| Nitro (-NO2) | Strong Electron-Withdrawing | N-type semiconductivity, Modified HOMO/LUMO levels, Supramolecular assembly through hydrogen bonding |
| Pyrrole | Electron-Rich | Donor component in D-A systems, Polymerization site |
| Pyridine | Electron-Deficient | Acceptor component in D-A systems, Metal coordination site, Protonation site for modulating properties |
Electronic and Optical Properties for Material Applications
The electronic and optical properties of this compound are expected to be rich and tunable, making it a candidate for various material applications.
The design of chemical sensors relies on the principle of molecular recognition, where a receptor molecule selectively binds to a specific analyte, resulting in a detectable signal. mdpi.com The structure of this compound incorporates several features that are conducive to its use in sensor design.
The interaction between a sensor molecule and an analyte can occur through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. The nitro group, with its polarized N-O bonds, is a potent hydrogen bond acceptor. The pyrrole NH group can act as a hydrogen bond donor. The pyridine nitrogen provides a site for protonation or coordination with metal ions. These functionalities can facilitate selective binding with analytes that have complementary functional groups.
For instance, the electron-deficient nature of the nitroaromatic system makes it a potential recognition site for electron-rich analytes. Conversely, the electron-rich pyrrole ring could interact favorably with electron-deficient species. The sensing mechanism often involves a change in the electronic properties of the sensor molecule upon binding to the analyte, leading to a change in its absorption or emission spectrum (colorimetric or fluorescent sensing). In the context of nitroaromatic compounds, fluorescence quenching is a common sensing mechanism when interacting with electron-donating analytes. mdpi.com
The principles of molecular recognition in sensor design for a molecule like this compound can be summarized as follows:
| Recognition Principle | Relevant Functional Group(s) | Potential Analyte Type |
| Hydrogen Bonding | Nitro group (acceptor), Pyrrole NH (donor) | Molecules with H-bond donor/acceptor groups |
| Electrostatic Interactions | Polarized Nitro group, Pyridine N | Charged species (anions/cations) |
| π-π Stacking | Aromatic rings (pyridine, pyrrole) | Aromatic molecules |
| Donor-Acceptor Interactions | Nitro-pyridine (acceptor), Pyrrole (donor) | Electron-rich or electron-deficient species |
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While there is no specific data on the photochromic behavior of this compound, related nitro-substituted pyridine compounds have been shown to exhibit photochromism. researchgate.netresearchgate.net The mechanism often involves a photoinduced proton transfer from a neighboring group to the nitro group, leading to the formation of an aci-nitro tautomer, which has a different electronic structure and absorption spectrum. Given the presence of both a nitro group and a pyrrole NH in proximity, the possibility of intramolecular proton transfer exists, which could potentially lead to photochromic behavior.
Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Polypyrrole and its derivatives are well-known for their electrochromic properties. rsc.orgnih.gov The color changes in these materials are associated with the reversible oxidation and reduction (doping and de-doping) of the polymer backbone, which alters their electronic structure and, consequently, their light absorption characteristics. The pyrrole moiety in this compound could potentially be electropolymerized to form a polymer with electrochromic properties. The presence of the electron-withdrawing nitro group would be expected to influence the oxidation potential of the polymer and the colors of its different redox states.
| Property | Underlying Principle | Potential for this compound |
| Photochromism | Reversible light-induced isomerization | Possible via intramolecular proton transfer involving the nitro and pyrrole groups. |
| Electrochromism | Reversible redox-induced color change | Potential for electropolymerized films, with the nitro group modifying the electronic properties. |
Self-Assembled Systems for Advanced Materials
Self-assembly is the autonomous organization of components into structurally well-defined aggregates through non-covalent interactions. This bottom-up approach is a powerful tool for the creation of advanced materials with novel functions. The molecular structure of this compound contains functionalities that can drive self-assembly processes.
Hydrogen bonding is a strong and directional interaction that can guide the formation of ordered supramolecular structures. The pyrrole NH group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.
π-π stacking interactions between the aromatic pyridine and pyrrole rings can also play a significant role in the self-assembly process. These interactions, although weaker than hydrogen bonds, are crucial in determining the packing of aromatic molecules in crystals and thin films. The presence of both electron-rich (pyrrole) and electron-deficient (nitro-pyridine) aromatic systems can lead to favorable donor-acceptor π-π stacking interactions.
Furthermore, the pyridine nitrogen provides a handle for coordination-driven self-assembly. By introducing metal ions, it is possible to form well-defined metallosupramolecular architectures, such as cages, grids, or polymers. acs.orgnih.gov The properties of these self-assembled systems would be a combination of the properties of the organic ligand (this compound) and the metal ion.
| Interaction Type | Driving Force | Potential Supramolecular Structure |
| Hydrogen Bonding | N-H···O(N), N-H···N | Chains, sheets, networks |
| π-π Stacking | Aromatic ring interactions | Columns, layered structures |
| Metal Coordination | Pyridine-N and metal ion interaction | Cages, grids, coordination polymers |
Explorations in Medicinal Chemistry Non Human and Mechanistic Focus
Structure-Activity Relationship (SAR) Studies on Analogous Nitro-Substituted Heterocycles
The biological activity of nitro-substituted heterocyclic compounds is significantly influenced by the structural characteristics of the molecule. Structure-Activity Relationship (SAR) studies help in understanding how specific chemical features relate to the compound's pharmacological effects. For nitrogen-containing heterocycles, the N-heterocyclic ring system is often a core structure in synthetic compounds that exhibit a wide range of biological activities. nih.gov
A critical factor in the SAR of these compounds is the presence and position of the nitro group. The nitro group is a versatile functional group in medicinal chemistry, though it is sometimes considered a structural alert due to potential toxicity. acs.org Its strong electron-withdrawing nature can profoundly alter the electronic properties of the heterocyclic scaffold, influencing binding affinities to biological targets. For instance, in a series of amino/nitro substituted 3-arylcoumarins studied for antibacterial activity, the presence of a nitro substituent at the C-6 position of the coumarin (B35378) moiety was found to be more beneficial for activity against S. aureus than its presence on the appended 3-aryl ring. mdpi.com This highlights the importance of the nitro group's position on the core scaffold.
Furthermore, modifications to the heterocyclic rings themselves play a crucial role. Pyrrole (B145914) and pyridine (B92270) scaffolds are prevalent in medicinal chemistry. researchgate.netnih.govnih.gov Pyrrolopyridine scaffolds, which fuse these two rings, are found in many pharmacologically active compounds with antiviral, anticancer, and antimicrobial effects. researchgate.net SAR studies on pyridine derivatives have shown that the number and position of substituents, such as methoxy (B1213986) groups, can directly impact antiproliferative activity, with an increased number of such groups often leading to higher potency. nih.gov Similarly, adding various chemical groups to the pyrrole ring can alter its properties and enhance its biological activities. researchgate.net
The following table summarizes SAR findings from a study on 6-nitro-3-arylcoumarin analogs, demonstrating the effect of substitutions on the 3-aryl ring on antibacterial activity against S. aureus. mdpi.com
| Compound Reference | Substitution on 3-Aryl Ring | Inhibition Zone (mm) against S. aureus |
| 1 | 4-Nitro | 14 |
| 2 | 4-Methyl | 18 |
| 3 | 4-Methoxy | 17 |
| 4 | 3-Nitro | 20 |
| 5 | 3-Methyl | 32 |
| 6 | 3-Methoxy | 32 |
| 7 | Unsubstituted | 22 |
Exploration of Biological Targets and Pathways at the Molecular Level (e.g., enzyme inhibition mechanisms, binding modes)
At the molecular level, nitro-substituted heterocycles can interact with a variety of biological targets through diverse mechanisms. A key mechanism involves enzyme inhibition. The nitro group, often considered a simple substituent, can act as a masked electrophile, enabling covalent inhibition of enzymes. nih.gov For example, studies on the nitroalkane 3-nitropropionate have shown that it can form a covalent thiohydroximate adduct with an active-site cysteine residue in the enzyme isocitrate lyase. nih.gov This reaction is proposed to proceed through the conversion of the nitro group to its more electrophilic nitronic acid tautomer within the enzyme's active site. nih.gov This mechanism of covalent modification highlights the potential for nitro-containing compounds to act as targeted covalent inhibitors, provided the target has appropriately positioned nucleophilic (e.g., cysteine) and general acid residues. nih.gov
Nitrogen-containing heterocycles, including pyridine and pyrrole derivatives, are known to target a multitude of biological pathways. nih.govresearchgate.net They have been shown to function by inhibiting various protein kinases, topoisomerases I and II, and microtubule polymerization. nih.govresearchgate.net For instance, many pyridine-based small molecule inhibitors target VEGFR-2, a key protein in angiogenesis. mdpi.com Molecular docking studies help to elucidate the specific binding modes of these inhibitors. These studies often reveal that the heterocyclic scaffold anchors the molecule within the enzyme's active site, while various substituents form key hydrogen bonds and hydrophobic interactions with specific amino acid residues, such as the interactions seen between certain inhibitors and the Glu205/206 dyad in the S1 pocket of Dipeptidyl peptidase-4 (DPP-4). bohrium.com
The interaction is not limited to enzymes. Some pyridine complexes have been shown to interact efficiently with DNA, exhibiting photocleavage ability upon irradiation, suggesting a different mechanism of action for cytotoxicity. nih.gov
Design of Analogs with Modified Pyrrole and Pyridine Scaffolds for Mechanistic Insight
The systematic modification of core heterocyclic scaffolds is a fundamental strategy in medicinal chemistry to probe molecular mechanisms, improve potency, and enhance selectivity. Designing analogs of the pyrrole and pyridine scaffolds allows researchers to understand the role of each component of the molecule in its interaction with a biological target.
For the pyridine scaffold, modifications can involve altering substituent positions, introducing different functional groups, or even creating hybrid molecules by fusing the pyridine ring with other heterocyclic systems like pyrimidine (B1678525) or pyrrole. mdpi.commdpi.com For example, a series of pyrrolo[2,3-b]pyridine derivatives was developed to gain insight into the inhibition of human neutrophil elastase by shifting the nitrogen atom's position from a previously studied indazole ring. mdpi.com Such subtle changes can lead to significant differences in biological activity and provide clues about the required geometry for optimal binding.
Investigation of Molecular Mechanism of Action in in vitro or ex vivo Systems
In vitro and ex vivo experimental systems are essential for elucidating the molecular mechanisms of action of novel compounds without the complexities of a whole organism. These studies can directly measure a compound's effect on specific cells, tissues, or isolated enzymes.
A common in vitro approach is to use cell-based assays. For example, to understand the antidiabetic properties of certain 4-nitro(thio)phenoxyisobutyric acids, researchers treated 3T3-L1 adipocytes (a cell line used to study fat cells) with the compounds. mdpi.comresearchgate.net They then measured the mRNA concentrations of key target proteins, such as PPARγ and GLUT-4, which are involved in glucose metabolism. mdpi.comresearchgate.net This type of experiment can reveal if a compound's mechanism involves the upregulation or downregulation of specific genes. The study found that the nitro-compounds increased the expression of PPARγ and GLUT-4, suggesting their mechanism is associated with insulin (B600854) sensitization via modulation of these targets. mdpi.comresearchgate.net
Enzyme inhibition assays are another critical in vitro tool. The inhibitory activity of a compound against a specific enzyme, such as acetylcholinesterase (AChE), can be quantified to determine its potency (e.g., its IC50 value). nih.gov Kinetic studies can further distinguish between different types of inhibition (e.g., competitive, non-competitive, reversible, or irreversible), providing deeper insight into the binding mechanism. For instance, detailed kinetic analysis revealed that some hydrazine (B178648) derivatives act as irreversible inhibitors of monoamine oxidase (MAO) by forming a covalent bond with the enzyme's FAD cofactor. nih.gov These in vitro methods provide direct evidence of molecular interactions and are fundamental to understanding a compound's mechanism of action before moving to more complex biological systems.
Conclusion and Future Research Directions
Summary of Current Understanding of 4-Nitro-2-pyrrol-1-ylpyridine
The current scientific understanding of this compound is exceptionally limited. There is no significant body of published research that specifically details its properties, synthesis, or applications. While general principles of organic chemistry can be used to hypothesize its characteristics based on its constituent functional groups—a pyridine (B92270) ring, a pyrrole (B145914) ring, and a nitro group—such theoretical postulations lack the validation of experimental data. The scientific community has yet to direct its focus towards the empirical investigation of this compound.
Unexplored Research Avenues and Challenges
The lack of existing research on this compound presents a wide-open field for future investigation. Key unexplored avenues include:
Synthesis and Characterization: The primary challenge is to develop and optimize a reliable synthetic route to produce this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its electronic and steric properties.
Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and stability are currently unknown. Determining these properties is a crucial first step in understanding the compound's behavior and potential for practical applications.
Chemical Reactivity: A significant research avenue would be to explore the reactivity of this compound. This would involve investigating its susceptibility to nucleophilic and electrophilic attack, its behavior under various reaction conditions, and the influence of the nitro and pyrrole substituents on the reactivity of the pyridine ring.
Potential Applications: Given the diverse applications of nitroaromatic and heterocyclic compounds in fields such as medicinal chemistry and materials science, a major area of future research would be to screen this compound for biological activity or interesting material properties. mdpi.com
The primary challenge for researchers will be the foundational nature of this work. Without prior art to build upon, the initial synthesis and characterization may require significant experimentation and optimization.
Interdisciplinary Research Opportunities
The study of this compound offers several opportunities for interdisciplinary collaboration:
Computational Chemistry and Experimental Chemistry: Theoretical chemists could perform computational studies to predict the compound's structure, spectroscopic properties, and reactivity. These predictions could then guide and inform the experimental work of synthetic and analytical chemists, creating a synergistic research approach.
Medicinal Chemistry and Biology: Once synthesized, this compound could be screened by biologists and medicinal chemists for potential therapeutic properties. The presence of the nitro group, a common pharmacophore, suggests that this compound could be a starting point for drug discovery efforts.
Materials Science and Organic Chemistry: The unique electronic properties that may arise from the combination of the electron-withdrawing nitro group and the electron-rich pyrrole ring attached to the pyridine core could be of interest to materials scientists. Collaborative efforts with organic chemists could explore its potential use in the development of novel organic electronic materials.
Q & A
Q. Table 1: Optimization of Nitration Conditions
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 62 | 95% |
| Acetyl Nitrate | 25 | 78 | 98% |
Q. Table 2: Solvent Effects on Recrystallization
| Solvent | Crystallinity | Purity (%) | Recovery (%) |
|---|---|---|---|
| Acetone | High | 99 | 85 |
| Ethanol | Moderate | 97 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
